molecular formula C9H14N2O3S B3058629 N-(2-aminoethyl)-4-methoxybenzenesulfonamide CAS No. 90566-22-6

N-(2-aminoethyl)-4-methoxybenzenesulfonamide

Cat. No.: B3058629
CAS No.: 90566-22-6
M. Wt: 230.29 g/mol
InChI Key: DXJTYJVSEICHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an aminoethyl group attached to a methoxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-methoxybenzenesulfonyl chloride in an organic solvent like dichloromethane.
  • Add 2-aminoethylamine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product using an appropriate solvent and purify it by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

    Oxidation and Reduction Reactions: The amino and methoxy groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

    Condensation Reactions: Aldehydes or ketones are used in the presence of an acid catalyst like hydrochloric acid.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Condensation Reactions: Formation of Schiff bases.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Material Science: It is used in the development of advanced materials, such as polymers and surfactants.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxybenzenesulfonamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • 4-(2-aminoethyl)benzenesulfonamide

Uniqueness

N-(2-aminoethyl)-4-methoxybenzenesulfonamide is unique due to the presence of both an aminoethyl group and a methoxybenzenesulfonamide structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJTYJVSEICHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366914
Record name N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90566-22-6
Record name N-(2-aminoethyl)-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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